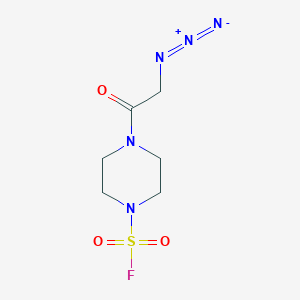
4-(2-azidoacetyl)-1-Piperazinesulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-azidoacetyl)-1-Piperazinesulfonyl fluoride is a compound that features both azido and sulfonyl fluoride functional groups. This compound is of interest due to its potential applications in various fields, including synthetic chemistry, medicinal chemistry, and materials science. The presence of the azido group makes it a versatile intermediate for further chemical transformations, while the sulfonyl fluoride group is known for its reactivity and potential use in bioconjugation and labeling studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-azidoacetyl)-1-Piperazinesulfonyl fluoride typically involves the introduction of the azido group and the sulfonyl fluoride group onto a piperazine scaffold. One common method involves the reaction of piperazine with 2-azidoacetyl chloride in the presence of a base to form the azidoacetyl derivative. This intermediate is then reacted with sulfonyl fluoride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to ensure safety and efficiency, especially given the potentially hazardous nature of azides. Continuous-flow systems allow for better control over reaction conditions and can minimize the risks associated with handling azides .
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-azidoacetyl)-1-Piperazinesulfonyl fluoride can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming triazoles via click chemistry.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like triphenylphosphine.
Cycloaddition Reactions: The azido group can undergo [3+2] cycloaddition reactions with alkynes to form 1,2,3-triazoles.
Common Reagents and Conditions
Substitution: Copper(I) catalysts are commonly used in click chemistry reactions involving azides and alkynes.
Reduction: Triphenylphosphine is a typical reducing agent for azides.
Cycloaddition: Copper(I) catalysts and alkynes are used for the formation of triazoles.
Major Products Formed
Triazoles: Formed via click chemistry.
Applications De Recherche Scientifique
4-(2-azidoacetyl)-1-Piperazinesulfonyl fluoride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Employed in bioconjugation studies due to its reactive sulfonyl fluoride group.
Medicine: Potential use in drug discovery and development, particularly in the synthesis of bioactive molecules.
Industry: Utilized in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 4-(2-azidoacetyl)-1-Piperazinesulfonyl fluoride involves its reactive functional groups. The azido group can participate in cycloaddition reactions, forming stable triazole rings, which are useful in bioconjugation and labeling. The sulfonyl fluoride group can react with nucleophiles, making it a valuable tool in the modification of biomolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- tert-butyl 4-(2-hydrazino-2-oxoethyl)-piperazine-1-carboxylate
- Fluorosulfuryl azide derivatives
Uniqueness
4-(2-azidoacetyl)-1-Piperazinesulfonyl fluoride is unique due to the combination of azido and sulfonyl fluoride groups on a piperazine scaffold. This combination provides a versatile platform for various chemical transformations and applications in different fields .
Propriétés
Formule moléculaire |
C6H10FN5O3S |
|---|---|
Poids moléculaire |
251.24 g/mol |
Nom IUPAC |
4-(2-azidoacetyl)piperazine-1-sulfonyl fluoride |
InChI |
InChI=1S/C6H10FN5O3S/c7-16(14,15)12-3-1-11(2-4-12)6(13)5-9-10-8/h1-5H2 |
Clé InChI |
MTRGCQOGOSRIRV-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1C(=O)CN=[N+]=[N-])S(=O)(=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-(3-Methoxyphenyl)benzo[b]thiophene](/img/structure/B14126240.png)




![(4aS,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;hydrochloride](/img/structure/B14126273.png)
![N-(1,3-benzodioxol-5-ylmethyl)-7,8-diethoxy-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B14126300.png)


![10H-10-(4-Fluorophenyl)-benzo[4,5]thieno[3,2-b]indole](/img/structure/B14126321.png)
